molecular formula C5H4ClNO B1315275 4-Chloro-1H-pyrrole-2-carbaldehyde CAS No. 33515-58-1

4-Chloro-1H-pyrrole-2-carbaldehyde

Cat. No. B1315275
CAS RN: 33515-58-1
M. Wt: 129.54 g/mol
InChI Key: GGJKVFXJNGRIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrrole-2-carbaldehyde is a compound with the molecular formula C5H4ClNO . It is a pale yellow to yellowish powder that belongs to the class of pyrroles. It is widely used as an intermediate in the synthesis of a broad range of potential products, including novel antitumor and antimicrobial agents, and polymer materials.


Synthesis Analysis

The synthesis of pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, often involves the condensation of glucose and amino acid derivatives in vitro . Various synthetic strategies have been reported, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrole rings .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a chlorine atom attached at the 4-position and a formyl group (carbaldehyde) at the 2-position .


Chemical Reactions Analysis

Pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of a 1,4-diketone or α-aminoketone to yield a pyrrole .


Physical And Chemical Properties Analysis

4-Chloro-1H-pyrrole-2-carbaldehyde has an average mass of 129.544 Da and a monoisotopic mass of 128.998138 Da .

Scientific Research Applications

Synthesis and Reactivity

4-Chloro-1H-pyrrole-2-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactivity. For instance, the compound has been employed in regioselective reactions with nucleophiles, leading to the formation of methylene-substituted pyrroles and 5-substituted pyrroles, demonstrating its versatility in synthetic chemistry (Zaytsev et al., 2005). Additionally, its derivative, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, has been used as a ligand in coordination chemistry, resulting in clusters that exhibit single-molecule magnetic behavior, highlighting its potential in materials science (Giannopoulos et al., 2014).

Anion Binding Properties

Tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized and demonstrated significant anion binding properties. These receptors can be electronically tuned to display a high affinity for specific anions such as dihydrogenphosphate and pyrophosphate, making them useful in the development of sensory applications in environmental and biological contexts (Deliomeroglu et al., 2014).

Expanded Porphyrins Synthesis

The synthesis of expanded porphyrins, important compounds in the field of supramolecular chemistry, has been facilitated by the use of 4-chloro-1H-pyrrole-2-carbaldehyde derivatives. These expanded porphyrins are synthesized through condensation reactions, leading to the formation of [26]hexaphyrin and its derivatives, which are of interest due to their unique photophysical properties (Maes et al., 2005).

Pharmaceutical Intermediate Synthesis

1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a derivative of 4-chloro-1H-pyrrole-2-carbaldehyde, has been synthesized and identified as a crucial intermediate in the development of small molecule anticancer drugs. This highlights the compound's importance in medicinal chemistry and drug development (Wang et al., 2017).

Heterocyclic Compounds Synthesis

4-Chloro-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of diverse heterocyclic compounds, including pyrroles, pyrazoles, and pyridines, through various synthetic methodologies. These compounds have applications in materials science, pharmaceuticals, and as ligands in coordination chemistry, demonstrating the broad utility of 4-chloro-1H-pyrrole-2-carbaldehyde in organic synthesis (Singh et al., 2014).

Future Directions

The future directions for the study and application of 4-Chloro-1H-pyrrole-2-carbaldehyde and similar compounds could involve further exploration of their biological activities and potential uses in the development of new pharmaceuticals and materials .

properties

IUPAC Name

4-chloro-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJKVFXJNGRIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506523
Record name 4-Chloro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrole-2-carbaldehyde

CAS RN

33515-58-1
Record name 4-Chloro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
4-Chloro-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
4-Chloro-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
4-Chloro-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Chloro-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
4-Chloro-1H-pyrrole-2-carbaldehyde

Citations

For This Compound
1
Citations
R West - 2009 - dr.library.brocku.ca
Since its discovery nearly a century ago, a-tocopherol (vitamin E) research has been mainly focused on its ability to terminate the cycle of lipid peroxidation in membranes. …
Number of citations: 4 dr.library.brocku.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.